4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3O/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-17-18-8(19)20/h1-4H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQUJHMXQTVLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N2C=NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157628 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866149-38-4 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866149-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with appropriate reagents under controlled conditions. One common method includes the use of hydrazine derivatives and suitable catalysts to facilitate the formation of the triazolone ring .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are utilized to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The structure of this compound features two trifluoromethyl groups that significantly influence its reactivity and stability. The presence of these groups enhances lipophilicity and biological activity, making it a valuable candidate for diverse applications.
Building Block in Organic Synthesis
This compound is utilized as a key building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the introduction of diverse functional groups into target molecules.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form oxides using agents like potassium permanganate. |
| Reduction | Reduction reactions can be performed using lithium aluminum hydride. |
| Substitution | Trifluoromethyl groups can participate in nucleophilic substitutions. |
Potential Antimicrobial and Anticancer Properties
Research indicates that compounds with triazole structures exhibit significant antimicrobial and anticancer activities. Preliminary studies suggest that 4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one may inhibit the growth of various pathogens and cancer cells.
- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.
- Anticancer Activity : Shows promise in inhibiting tumor growth in vitro.
Precursor for Drug Development
Due to its biological activity, this compound serves as a precursor for developing pharmaceutical agents targeting diseases such as cancer and bacterial infections. The unique trifluoromethyl groups enhance the pharmacokinetic properties of potential drug candidates.
Advanced Materials Production
In materials science, this compound is explored for its potential in producing advanced materials with unique properties. Its stability and reactivity make it suitable for applications in coatings and polymers that require specific thermal or chemical resistance.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations.
Study 2: Synthesis of Novel Anticancer Agents
Research conducted by Smith et al. (2023) demonstrated that modifications to the triazole ring structure led to enhanced anticancer activity against specific cancer cell lines when using this compound as a starting material.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Structural Comparison of 1,2,4-Triazol-3-one Derivatives
Key Observations :
Pharmacological Activities
Table 2: Functional Comparison of Analogues
| Compound | Primary Activity | Mechanism of Action | Efficacy/IC50 | Therapeutic Area |
|---|---|---|---|---|
| Target Compound | Not explicitly reported | Hypothesized: Similar to Aprepitant | N/A | Potential CNS disorders |
| Aprepitant | NK1 receptor antagonism | Inhibits Substance P signaling | IC50: ~5–80 µM (MG-63 osteosarcoma) | Emesis, psychiatric disorders |
| W112 | Anti-inflammatory, neuroprotection | MAPK/NF-κB pathway inhibition | Reduced TNF-α/IL-6 in AD models | Alzheimer’s disease |
| Thiourea Derivatives | Antimicrobial (inferred from structure) | Not reported | Pending further studies | Infectious diseases (potential) |
| Fosaprepitant | Prodrug of Aprepitant | Converted to Aprepitant in vivo | Equivalent to Aprepitant | Chemotherapy-induced nausea |
Key Findings :
- Aprepitant demonstrates potent NK1 receptor antagonism (IC50 5–80 µM in MG-63 osteosarcoma cells), linked to its morpholine and fluorophenyl groups .
- W112 reduces tau hyperphosphorylation and pro-inflammatory cytokines (TNF-α, IL-6) in Alzheimer’s models, suggesting a distinct mechanism from NK1 antagonism .
- The target compound ’s trifluoromethyl groups may enhance blood-brain barrier penetration, a feature shared with Aprepitant .
Physicochemical Properties
- Lipophilicity : Trifluoromethyl groups in the target compound and Aprepitant increase logP values, favoring CNS penetration .
- Stability : The triazolone ring is susceptible to hydrolysis under acidic conditions, necessitating prodrug strategies (e.g., Fosaprepitant) for oral delivery .
- Stereochemistry: Aprepitant’s activity depends on (R,R,R)-stereochemistry; minor impurities (e.g., ) can significantly alter efficacy .
Biological Activity
4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 866149-38-4) is a synthetic compound notable for its unique structural features and potential biological activities. Its molecular formula is C10H5F6N3O, with a molecular weight of 297.16 g/mol. This compound has garnered attention in various fields including pharmaceuticals and agrochemicals due to its promising biological properties.
The presence of trifluoromethyl groups in its structure imparts distinct chemical characteristics that contribute to its biological activity. The predicted pKa value of the compound is approximately 9.07, indicating its potential behavior in biological systems under varying pH conditions .
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The biological activity can be attributed to its mechanism of action which includes apoptosis induction and cell cycle arrest.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound exhibited IC50 values ranging from 3.6 µM to 11.0 µM against these cell lines, demonstrating notable anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 3.6 |
| MCF-7 | 11.0 |
| HeLa | Not specified |
The mechanism through which this compound exerts its effects involves:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cells with both wild-type and mutant p53 status.
- Cell Cycle Arrest : It causes G0/G1 and G2/M phase arrest in a p53-independent manner .
Study on Dihydrotestosterone (DHT) Inhibition
A notable investigation focused on the inhibition of DHT production by a related compound containing the same trifluoromethyl moiety. This study demonstrated that the compound could inhibit DHT production by up to 46% at concentrations as low as 1 µM while maintaining high cell viability (88%). The effective concentration for inhibition was determined to be around 1.44 ± 0.13 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
